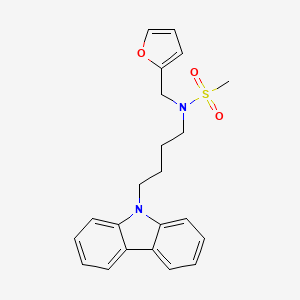![molecular formula C21H19ClN4O2S B2691021 N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946374-20-5](/img/structure/B2691021.png)
N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Hossan et al. (2012) elaborates on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. The research begins with citrazinic acid as a starting material, leading to the development of various compounds with demonstrated good antibacterial and antifungal activities. These activities are comparable to those of reference drugs such as streptomycin and fusidic acid, highlighting the potential of these synthesized compounds in combating microbial infections (Hossan et al., 2012).
Anti-Inflammatory Applications
Further research on compounds synthesized from similar starting materials revealed anti-inflammatory properties. Abdulla (2008) synthesized a series of pyridines, pyrimidinone, oxazinones, and their derivatives using abietic acid as the starting material. These compounds showed promising anti-inflammatory activity, comparable to Prednisolone®, a reference drug. This study indicates the potential therapeutic applications of these synthesized compounds in treating inflammation-related conditions (Abdulla, 2008).
Heterocyclic Synthesis and Biological Activities
Elian, Abdelhafiz, and Abdelreheim (2014) discuss the heterocyclic synthesis with activated nitriles, leading to the formation of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d] pyrimidine. These compounds were characterized by IR, 1H-NMR, and mass spectral studies, indicating a wide range of possible applications in medicinal chemistry due to their unique structures and biological activities (Elian, Abdelhafiz, & Abdelreheim, 2014).
QSAR Studies and Antibacterial Agents
Desai et al. (2008) synthesized and evaluated several compounds for their antibacterial activity against both gram-positive and gram-negative bacteria. The QSAR (Quantitative Structure-Activity Relationship) studies of these compounds revealed positive contributions from substituents, indicating an increase in hydrophobicity or steric bulk character. These findings suggest the potential use of these compounds as antibacterial agents, providing insights into the design of new drugs based on structural modifications (Desai et al., 2008).
Crystal Structure and Reactivity Channels
Pailloux et al. (2007) explored the synthesis and chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives, providing insights into the oxidation reactivity channels. The study describes synthetic routes and the resulting products' characterization, shedding light on the molecular structures and potential reactivity pathways. Such research contributes to the understanding of compound reactivity, which is essential for developing novel chemical entities with desired properties (Pailloux et al., 2007).
Safety And Hazards
This involves identifying any risks associated with handling the compound. It includes toxicity information, safety precautions, and disposal methods.
Zukünftige Richtungen
This involves identifying areas where further research is needed. It could include potential applications of the compound, modifications that could improve its properties, or new reactions it could be used in.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-15-3-1-4-16(11-15)24-19(27)13-29-20-17-5-2-6-18(17)26(21(28)25-20)12-14-7-9-23-10-8-14/h1,3-4,7-11H,2,5-6,12-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBXJGCPSJGODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyric acid 4-[butyryl-(toluene-4-sulfonyl)-amino]-2,6-dichloro-phenyl ester](/img/structure/B2690938.png)
![(Z)-3-(2-methoxyethyl)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2690941.png)
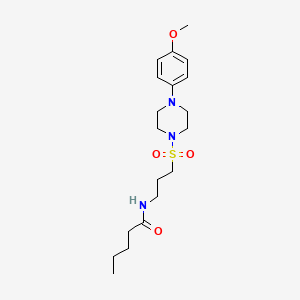
![3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B2690945.png)
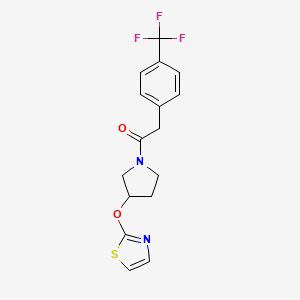
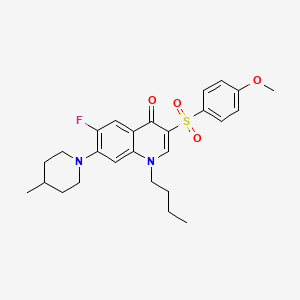
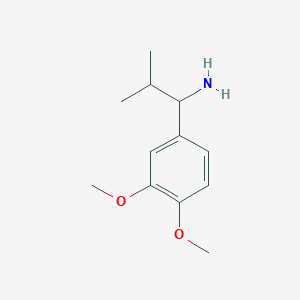
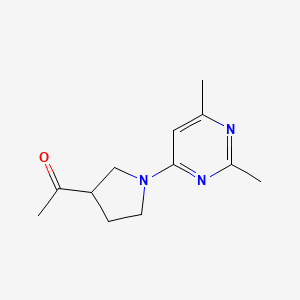

![N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2690956.png)
![N-(phenylcarbamothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B2690957.png)
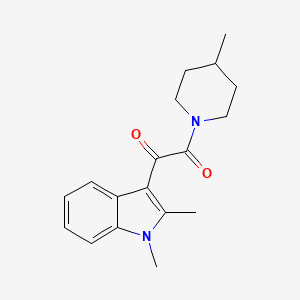
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2690960.png)
